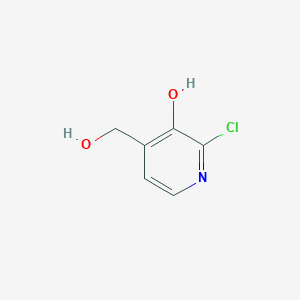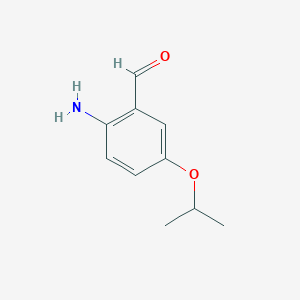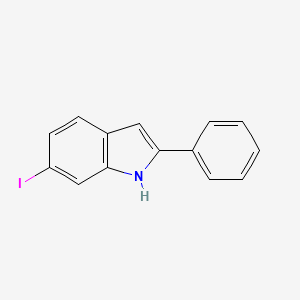![molecular formula C8H3ClN2O B13662626 7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
7-Chlorobenzo[d]isoxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorobenzo[d]isoxazole-4-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O It is a derivative of benzoisoxazole, characterized by the presence of a chlorine atom at the 7th position and a nitrile group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the intermediate isoxazole, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Chlorobenzo[d]isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoisoxazoles, which can have different functional groups replacing the chlorine atom or modifying the nitrile group.
科学的研究の応用
7-Chlorobenzo[d]isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Chlorobenzo[d]isoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitrile groups play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
Benzo[d]isoxazole: Lacks the chlorine and nitrile groups, resulting in different chemical properties and reactivity.
7-Bromobenzo[d]isoxazole-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Cyanobenzo[d]isoxazole:
Uniqueness
7-Chlorobenzo[d]isoxazole-4-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H3ClN2O |
|---|---|
分子量 |
178.57 g/mol |
IUPAC名 |
7-chloro-1,2-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-2-1-5(3-10)6-4-11-12-8(6)7/h1-2,4H |
InChIキー |
SPMGXVNIPGIRIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1C#N)C=NO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/no-structure.png)







![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
